REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[N:13]([CH3:14])[CH2:12][CH2:11][N:10]([CH3:15])[C:9]2=[O:16])=[CH:4][CH:3]=1.Br[C:18]1[C:19](=[O:44])[N:20]([CH3:43])[CH:21]=[C:22]([C:24]2[C:25]([CH3:42])=[C:26]([NH:30][C:31]([C:33]3[S:37][C:36]4[CH2:38][CH2:39][CH2:40][CH2:41][C:35]=4[CH:34]=3)=[O:32])[CH:27]=[CH:28][CH:29]=2)[N:23]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:14][N:13]1[CH2:12][CH2:11][N:10]([CH3:15])[C:9](=[O:16])[CH:8]1[C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:18]2[C:19](=[O:44])[N:20]([CH3:43])[CH:21]=[C:22]([C:24]3[C:25]([CH3:42])=[C:26]([NH:30][C:31]([C:33]4[S:37][C:36]5[CH2:38][CH2:39][CH2:40][CH2:41][C:35]=5[CH:34]=4)=[O:32])[CH:27]=[CH:28][CH:29]=3)[N:23]=2)=[CH:7][CH:6]=1 |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1C(N(CCN1C)C)=O
|
Name
|
11
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C=C(N1)C=1C(=C(C=CC1)NC(=O)C1=CC2=C(S1)CCCC2)C)C)=O
|
Name
|
cesium carbonate
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
After bubbling nitrogen through the resulting solution for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was further purified by preparative reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(N(CC1)C)=O)C1=CC=C(C=C1)NC=1C(N(C=C(N1)C=1C(=C(C=CC1)NC(=O)C1=CC2=C(S1)CCCC2)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[N:13]([CH3:14])[CH2:12][CH2:11][N:10]([CH3:15])[C:9]2=[O:16])=[CH:4][CH:3]=1.Br[C:18]1[C:19](=[O:44])[N:20]([CH3:43])[CH:21]=[C:22]([C:24]2[C:25]([CH3:42])=[C:26]([NH:30][C:31]([C:33]3[S:37][C:36]4[CH2:38][CH2:39][CH2:40][CH2:41][C:35]=4[CH:34]=3)=[O:32])[CH:27]=[CH:28][CH:29]=2)[N:23]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:14][N:13]1[CH2:12][CH2:11][N:10]([CH3:15])[C:9](=[O:16])[CH:8]1[C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:18]2[C:19](=[O:44])[N:20]([CH3:43])[CH:21]=[C:22]([C:24]3[C:25]([CH3:42])=[C:26]([NH:30][C:31]([C:33]4[S:37][C:36]5[CH2:38][CH2:39][CH2:40][CH2:41][C:35]=5[CH:34]=4)=[O:32])[CH:27]=[CH:28][CH:29]=3)[N:23]=2)=[CH:7][CH:6]=1 |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1C(N(CCN1C)C)=O
|
Name
|
11
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C=C(N1)C=1C(=C(C=CC1)NC(=O)C1=CC2=C(S1)CCCC2)C)C)=O
|
Name
|
cesium carbonate
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
After bubbling nitrogen through the resulting solution for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was further purified by preparative reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(N(CC1)C)=O)C1=CC=C(C=C1)NC=1C(N(C=C(N1)C=1C(=C(C=CC1)NC(=O)C1=CC2=C(S1)CCCC2)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[N:13]([CH3:14])[CH2:12][CH2:11][N:10]([CH3:15])[C:9]2=[O:16])=[CH:4][CH:3]=1.Br[C:18]1[C:19](=[O:44])[N:20]([CH3:43])[CH:21]=[C:22]([C:24]2[C:25]([CH3:42])=[C:26]([NH:30][C:31]([C:33]3[S:37][C:36]4[CH2:38][CH2:39][CH2:40][CH2:41][C:35]=4[CH:34]=3)=[O:32])[CH:27]=[CH:28][CH:29]=2)[N:23]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:14][N:13]1[CH2:12][CH2:11][N:10]([CH3:15])[C:9](=[O:16])[CH:8]1[C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:18]2[C:19](=[O:44])[N:20]([CH3:43])[CH:21]=[C:22]([C:24]3[C:25]([CH3:42])=[C:26]([NH:30][C:31]([C:33]4[S:37][C:36]5[CH2:38][CH2:39][CH2:40][CH2:41][C:35]=5[CH:34]=4)=[O:32])[CH:27]=[CH:28][CH:29]=3)[N:23]=2)=[CH:7][CH:6]=1 |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1C(N(CCN1C)C)=O
|
Name
|
11
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C=C(N1)C=1C(=C(C=CC1)NC(=O)C1=CC2=C(S1)CCCC2)C)C)=O
|
Name
|
cesium carbonate
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
After bubbling nitrogen through the resulting solution for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was further purified by preparative reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(N(CC1)C)=O)C1=CC=C(C=C1)NC=1C(N(C=C(N1)C=1C(=C(C=CC1)NC(=O)C1=CC2=C(S1)CCCC2)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 143 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |